7-Bromo-5-fluoro-3-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-7(5)2-6(11)3-8(9)10/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPHXXHZNPGTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694852 | |
| Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883001-24-9 | |
| Record name | 7-Bromo-5-fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques for Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted indole (B1671886) like 7-Bromo-5-fluoro-3-methyl-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The expected spectrum for this compound would show distinct signals for the N-H proton, the aromatic protons on the indole ring, and the methyl protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each proton to its specific position. For instance, the fluorine and bromine atoms would influence the chemical shifts of adjacent protons, and the coupling between neighboring protons would reveal their connectivity.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in this compound. The chemical shifts of the carbons would be influenced by the attached atoms (H, Br, F, N) and their position within the indole ring system. For example, the carbon atom bonded to the fluorine would exhibit a characteristic large coupling constant (¹JCF).
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. It would show a signal for the fluorine atom, and its chemical shift would be indicative of its electronic environment. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) and carbons (C-F coupling) would provide valuable structural information, helping to confirm the substitution pattern on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional NMR experiments would be necessary:
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, identifying which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the spatial arrangement of the atoms.
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the precise mass of the molecular ion of this compound. This would allow for the calculation of its exact elemental formula (C₉H₇BrFN). The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
Without access to peer-reviewed publications or spectral databases containing this specific information for this compound, any attempt to provide data tables or detailed research findings would be speculative and would not meet the required standards of scientific accuracy.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar, thermally labile compounds. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
For this compound, ESI-MS in positive ion mode would be expected to produce the protonated molecular ion, [M+H]⁺. A key predictive feature in the mass spectrum would be the isotopic pattern resulting from the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks separated by 2 mass-to-charge (m/z) units, [M+H]⁺ and [M+2+H]⁺, of almost identical intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Further structural information can be obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation of protonated indole derivatives often involves characteristic losses of small molecules or radicals. nih.govnih.gov
| Predicted Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₉H₈⁷⁹BrFN]⁺ | 227.9822 | Corresponds to the protonated molecule with the ⁷⁹Br isotope. |
| [M+2+H]⁺ | [C₉H₈⁸¹BrFN]⁺ | 229.9801 | Corresponds to the protonated molecule with the ⁸¹Br isotope. |
| [[M+H]-CH₃]⁺ | [C₈H₅⁷⁹BrFN]⁺ | 212.9560 | Potential fragment from the loss of the 3-methyl group. |
Table 1: Predicted ESI-MS Data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust technique for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis, the compound is first vaporized and separated on a chromatographic column before entering the mass spectrometer, which commonly uses a high-energy electron ionization (EI) source.
EI is a hard ionization technique that leads to extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a unique "molecular fingerprint." For this compound, the molecular ion (M⁺) peak would be observed, again with the characteristic M⁺/(M+2)⁺ isotopic signature of bromine. The fragmentation pattern would provide valuable structural information. Studies on similar indole derivatives show that fragmentation often initiates from the indole ring or its substituents. rsc.orgscirp.org
| Predicted Fragment Ion (m/z) | Proposed Identity/Loss | Notes |
| 227/229 | [C₉H₇BrFN]⁺ (M⁺) | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 212/214 | [M-CH₃]⁺ | Loss of the methyl radical from the 3-position. |
| 133 | [M-Br-HCN]⁺ | Subsequent loss of a bromine radical and hydrogen cyanide from the pyrrole (B145914) ring. |
| 105 | [C₇H₄F]⁺ | A potential smaller fragment resulting from ring cleavage. |
Table 2: Predicted Major Fragments in EI-MS for this compound.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. Specific chemical bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.
The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The N-H stretching vibration of the indole ring is a key feature, typically appearing as a sharp peak. researchgate.net Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹. vscht.czlibretexts.org The spectrum would also contain absorptions corresponding to the C=C stretching of the aromatic rings and the characteristic vibrations of the carbon-halogen bonds. specac.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3450 - 3350 | Medium, Sharp |
| Aromatic C-H Stretch | 3150 - 3050 | Medium |
| Aliphatic C-H Stretch | 2980 - 2880 | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1050 | Strong |
| C-Br Stretch | 650 - 550 | Medium |
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy measures absorption, Raman measures scattering, providing information about molecular vibrations that cause a change in polarizability. Vibrations of non-polar bonds and aromatic rings often produce strong Raman signals. nih.gov
For this compound, the Raman spectrum would be expected to show strong bands corresponding to the aromatic ring breathing modes. These vibrations involve the symmetric expansion and contraction of the indole ring system and are highly characteristic. The C-Br and C-F stretching vibrations would also be Raman active. nih.gov Comparing the IR and Raman spectra can provide a more complete picture of the molecule's vibrational properties.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3150 - 3050 | Medium |
| Aromatic Ring Breathing | 1600 - 1400 | Strong |
| C-H Bending | 1300 - 1100 | Medium |
| C-F Stretch | 1250 - 1050 | Medium |
| C-Br Stretch | 650 - 550 | Strong |
Table 4: Predicted Characteristic Raman Shifts for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms within a single crystal, one can determine precise bond lengths, bond angles, and torsional angles. researchgate.net
To perform this analysis on this compound, a high-quality single crystal would first need to be grown from solution. The analysis would yield a detailed structural model, confirming the connectivity and substitution pattern of the indole ring. Key structural parameters that would be determined include:
Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal (lattice parameters a, b, c, and angles α, β, γ).
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise (x, y, z) position of each atom in the asymmetric unit.
Bond Lengths and Angles: Confirmation of the geometry of the indole ring and its substituents.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the indole N-H) and other non-covalent interactions that dictate how the molecules pack in the solid state. mdpi.com
While experimental data is required for a definitive structure, the technique would provide unequivocal proof of the 7-bromo, 5-fluoro, and 3-methyl substitution pattern.
Chiroptical Spectroscopy (if enantiomers are relevant)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively sensitive to chiral molecules—those that lack an internal plane of symmetry and are non-superimposable on their mirror images. nih.govnih.gov
The molecule this compound is achiral. It possesses a plane of symmetry that bisects the indole ring, the methyl group, and the halogen atoms. Because it is achiral, it does not have enantiomers and will not exhibit a CD spectrum in an isotropic medium (e.g., in solution). Therefore, chiroptical spectroscopy is not a relevant technique for the structural elucidation of an individual molecule of this compound. It is worth noting that achiral molecules can sometimes exhibit optical activity in the solid state if they crystallize in a chiral space group, a phenomenon related to the crystal packing rather than the intrinsic properties of the molecule itself. rsc.org
Reactivity and Derivatization Chemistry of 7 Bromo 5 Fluoro 3 Methyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring
The indole nucleus is a π-excessive heterocycle, making it prone to electrophilic substitution, with the pyrrole (B145914) ring being significantly more reactive than the benzene (B151609) portion. bhu.ac.in The preferred site for electrophilic attack on an indole is typically the C3 position. However, in 7-Bromo-5-fluoro-3-methyl-1H-indole, this position is already occupied by a methyl group.
When the C3 position is substituted, electrophilic attack generally occurs at the C2 position. bhu.ac.inquimicaorganica.org The substitution pattern of this compound, with an electron-donating group at C3 and electron-withdrawing groups at C5 and C7, creates a complex electronic environment. While direct electrophilic substitution on this specific molecule is not extensively documented, Brønsted acid-catalyzed reactions on analogous 2,3-disubstituted indoles have shown selective functionalization at the C6 position. frontiersin.org Enzymatic halogenation using flavin-dependent halogenases can also introduce a halogen at the C3 position of various indole derivatives, though this would require starting from a precursor without the C3-methyl group. nih.gov
Nucleophilic Reactivity of the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and an acidic proton, making it a key site for nucleophilic reactions, particularly after deprotonation. The N-H proton can be readily removed by a suitable base, such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), to generate a nucleophilic indolide anion.
This anion can then react with various electrophiles to install substituents on the nitrogen atom. This N-functionalization is a common strategy in indole chemistry to modify the molecule's properties or to protect the nitrogen during subsequent reactions. mdpi.com
Table 1: Representative N1-Alkylation and N1-Sulfonylation Reactions
| Reaction Type | Electrophile | Reagent/Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (MeI) | NaH, DMF | 7-Bromo-5-fluoro-1,3-dimethyl-1H-indole |
| N-Benzylation | Benzyl Bromide (BnBr) | NaH, DMF | 1-Benzyl-7-bromo-5-fluoro-3-methyl-1H-indole |
This table presents generalized reactions based on the known reactivity of substituted indoles. mdpi.com
Reactions Involving the Bromine and Fluorine Substituents
The halogen substituents on the benzene ring provide critical handles for derivatization, primarily through transition metal-catalyzed cross-coupling reactions.
The bromine atom at the C7 position is the most versatile site for such transformations. The carbon-bromine bond is significantly more reactive in typical palladium-catalyzed cycles than the highly stable carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the C7 position.
Reactivity of the C7-Bromine Substituent: The C7-bromo group readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction couples the 7-bromoindole (B1273607) with an organoboron species (e.g., a boronic acid or boronic ester) to form a C-C bond. wikipedia.orglibretexts.org It is widely used to introduce aryl or vinyl groups and can be performed on unprotected indoles. nih.gov Carbonylative variations of this reaction can also be employed to synthesize ketones. nih.govacs.org
Heck Reaction: The Heck reaction involves the coupling of the 7-bromoindole with an alkene to form a new substituted alkene at the C7 position. wikipedia.orgmdpi.com This method is effective for vinylation of the indole core. nih.gov
Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the 7-bromoindole with a primary or secondary amine. wikipedia.orglibretexts.org This methodology has been successfully applied to unprotected halotryptophans, demonstrating its utility for complex, functionalized indoles. ursinus.edursc.org
Reactivity of the C5-Fluorine Substituent: The carbon-fluorine bond is the strongest carbon-halogen bond, rendering the C5-fluoro substituent largely inert under standard nucleophilic substitution and cross-coupling conditions. nih.gov For a classical nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atom does not meet this requirement. While advanced methods using photoredox catalysis have been developed for the functionalization of unactivated fluoroarenes, the bromine at C7 remains the primary site for selective derivatization using conventional catalytic systems. nih.gov
Transformations of the Methyl Group at C3
The C3-methyl group is generally a non-reactive aliphatic substituent. However, under specific conditions, it can be transformed, providing another avenue for derivatization.
Oxidation: The metabolic oxidation of 3-methylindole (B30407) (skatole) in biological systems can lead to the formation of 3-hydroxy-3-methyloxindole. nih.govnih.gov In a synthetic context, the oxidative cleavage of 3-methylindoles using tert-butyl hydroperoxide (TBHP) in the presence of primary amines has been shown to yield quinazolinones. acs.org Furthermore, enzymatic oxidation with horseradish peroxidase can shorten an acetaldehyde (B116499) side chain at C3 to a carboxaldehyde. dtic.mil
Radical Halogenation: Analogous to the side-chain halogenation of alkylbenzenes, the C3-methyl group can potentially undergo free-radical halogenation. orgoreview.com Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) could convert the C3-methyl group into a 3-(bromomethyl)indole. This functional group is a valuable electrophilic handle for subsequent nucleophilic substitution reactions, significantly increasing the synthetic utility of the indole scaffold.
Formation of Multi-Substituted Indole Systems
The presence of multiple distinct reactive sites on the this compound scaffold allows for the systematic and selective formation of highly functionalized, multi-substituted indole derivatives. A common synthetic strategy involves a sequence of reactions targeting different positions on the indole ring.
For instance, a synthetic pathway could begin with the protection or alkylation of the indole nitrogen (N1), followed by a palladium-catalyzed cross-coupling reaction at the C7-bromo position. This approach enables the introduction of a wide variety of substituents at C7, including aryl, heteroaryl, vinyl, or amino groups, leading to the creation of complex molecular architectures. The interest in such 3,5,7-trisubstituted indole patterns is growing due to their potential for developing novel bioactive compounds. thieme.de
Table 2: Exemplary Pathway for Multi-Substituted Indole Synthesis
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | N-Alkylation | NaH, MeI in DMF | 7-Bromo-5-fluoro-1,3-dimethyl-1H-indole |
| 2 | Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | 5-Fluoro-1,3-dimethyl-7-phenyl-1H-indole |
This table illustrates a hypothetical, yet synthetically viable, sequence for creating multi-substituted indoles based on established reaction classes. mdpi.comnih.govrsc.org
Catalytic Transformations and Functional Group Interconversions
Catalysis is central to unlocking the synthetic potential of this compound. Various catalytic systems can be employed to achieve selective transformations and functional group interconversions.
Palladium Catalysis: As detailed previously, palladium catalysts are paramount for functionalizing the C7-bromo position. The Suzuki, Heck, and Buchwald-Hartwig reactions are cornerstone transformations that convert the C-Br bond into C-C and C-N bonds, respectively, enabling access to a vast chemical space. nih.govrsc.orgbeilstein-journals.orgorganic-chemistry.org
Iridium Catalysis: Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of indole rings, particularly at the C7 position, offering an alternative route to introduce boron functionality for subsequent Suzuki couplings. acs.org
Enzymatic Catalysis: Biocatalysis offers highly selective transformations under mild conditions. Flavin-dependent halogenases can selectively halogenate indole rings, while other enzymes, such as cytochrome P-450 monooxygenases, can oxidize the C3-methyl group. nih.govnih.govresearchgate.net
Functional Group Interconversions: The key functional group interconversion for this molecule is the transformation of the C7-Br bond into other functionalities via cross-coupling. Additionally, the potential radical halogenation of the C3-methyl group to a 3-(halomethyl) group would convert a relatively inert alkyl group into a versatile electrophilic site for further derivatization. orgoreview.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-Bromo-5-fluoro-1,3-dimethyl-1H-indole |
| 1-Benzyl-7-bromo-5-fluoro-3-methyl-1H-indole |
| 7-Bromo-5-fluoro-3-methyl-1-(tosyl)-1H-indole |
| 5-Fluoro-1,3-dimethyl-7-phenyl-1H-indole |
| 7-(4-aminophenyl)-5-fluoro-1,3-dimethyl-1H-indole |
| 3-hydroxy-3-methyloxindole |
| 3-methylindole (Skatole) |
| 1-methylindole-3-acetaldehyde |
| 1-methylindole-3-carboxaldehyde |
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For a molecule like 7-Bromo-5-fluoro-3-methyl-1H-indole, DFT can be employed to understand its fundamental electronic characteristics.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. Conformational analysis would further explore other stable or low-energy isomers, which is particularly relevant for the orientation of the methyl group at the 3-position.
No specific experimental or theoretical data on the optimized geometry of this compound is currently available in the public domain.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. A large gap suggests high stability, whereas a small gap implies higher reactivity. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms are expected to influence the energies of these frontier orbitals.
Table 1: Hypothetical HOMO-LUMO Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: The values in this table are placeholders as no specific computational studies have been published.
An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This is invaluable for predicting how a molecule will interact with other molecules, such as receptors or enzymes. For this compound, the ESP map would likely show negative potential (red regions) around the electronegative fluorine and bromine atoms, as well as the nitrogen atom of the indole (B1671886) ring, indicating regions that are susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Reaction Mechanism Studies and Transition State Calculations
Theoretical methods can be used to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction. For instance, studying the mechanism of further electrophilic substitution or palladium-catalyzed cross-coupling reactions at the bromine position would be of synthetic interest. Transition state calculations would pinpoint the energy barriers for these transformations.
Molecular Dynamics Simulations for Conformational Flexibility
While geometry optimization finds the lowest energy structure, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. An MD simulation of this compound would reveal the flexibility of the molecule, including the rotation of the methyl group and vibrations of the indole ring system. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. While no QSAR studies on this compound itself have been reported, this compound could be included in a QSAR model of related indole derivatives. By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of analogs, a mathematical model can be developed to predict the activity of new, unsynthesized compounds.
Spectroscopic Property Prediction (e.g., NMR chemical shifts)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool in the structural elucidation of novel organic compounds like this compound. bohrium.com These theoretical investigations provide valuable insights into the electronic environment of the nuclei (¹H, ¹³C, ¹⁹F, etc.) and help in the assignment of experimentally observed spectra. The process involves the use of quantum chemical calculations to determine the magnetic shielding tensors of the atoms within the molecule, which are then converted into chemical shifts.
Methodology of NMR Chemical Shift Prediction
The prediction of NMR chemical shifts for this compound would typically involve the following computational steps:
Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) calculations. nih.gov For instance, the B3LYP functional with a basis set such as 6-31G** is a common choice for optimizing the geometry of organic molecules. nih.gov
NMR Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used and reliable methods for this purpose. researchgate.net The choice of the DFT functional and basis set for the NMR calculation can significantly impact the accuracy of the predicted chemical shifts. For fluorinated compounds, specialized basis sets may be employed to better account for the electronic effects of the fluorine atom. researchgate.net
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) using a referencing method. This is typically done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of a reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. The chemical shift is calculated using the formula: δ = σ_ref_ - σ_iso_.
Predicted NMR Chemical Shifts for this compound
The predicted ¹H and ¹³C NMR chemical shifts would provide a theoretical spectrum that can be compared with experimental data for verification of the structure. For fluorinated organic molecules, the prediction of ¹⁹F NMR chemical shifts is also of significant interest. nih.gov Computational studies have shown that DFT methods can be employed to predict ¹⁹F chemical shifts with a reasonable degree of accuracy. researchgate.net
The following table illustrates the type of data that would be generated from a computational study on the NMR properties of this compound. Please note that these are hypothetical values for illustrative purposes, as specific research data for this compound was not found.
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 8.10 | - |
| 2 | 7.15 | 125.0 |
| 3-CH₃ | 2.30 | 10.0 |
| 4 | 7.40 | 120.0 |
| 6 | 7.00 | 115.0 |
| C-3 | - | 112.0 |
| C-3a | - | 128.0 |
| C-5 | - | 158.0 (J_CF) |
| C-7 | - | 105.0 |
| C-7a | - | 133.0 |
Note: The values in this table are hypothetical and intended for illustrative purposes only.
Further research employing high-level computational methods would be necessary to obtain accurate and reliable predictions of the NMR spectroscopic properties of this compound. Such studies would be invaluable for the unambiguous characterization of this and related halogenated indole derivatives.
Academic Research Applications
Medicinal Chemistry Research and Drug Discovery Endeavors
The pursuit of novel therapeutic agents frequently involves the synthesis and evaluation of libraries of compounds based on a common scaffold. The indole (B1671886) ring system is a popular choice for such endeavors due to its ability to interact with various biological macromolecules.
The indole scaffold is considered a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and to participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The introduction of substituents onto this core structure allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Derivatives of the indole nucleus are integral to numerous approved drugs and clinical candidates. The versatility of the indole scaffold is evident in its presence in drugs targeting a wide range of conditions, from cancer to infectious diseases and neurological disorders.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For halogenated indoles, SAR studies explore the impact of the type, position, and number of halogen atoms on the molecule's potency, selectivity, and pharmacokinetic properties.
Halogen atoms, such as bromine and fluorine, can significantly alter a molecule's characteristics. Bromine, being larger and more polarizable, can form halogen bonds, which are specific non-covalent interactions that can contribute to ligand-receptor binding. Fluorine, with its high electronegativity and small size, can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through specific interactions.
In the context of 7-Bromo-5-fluoro-3-methyl-1H-indole, the bromine at the 7-position and the fluorine at the 5-position are expected to significantly impact its electronic properties and interaction with biological targets. SAR studies on related halogenated indoles have shown that the position of the halogen substituent is crucial for activity. For instance, in some series of indole-based compounds, a halogen at the 5- or 6-position has been found to be optimal for certain biological activities. The combination of both bromine and fluorine on the same indole ring, as in the title compound, presents a unique substitution pattern that could lead to novel biological activities.
The indole scaffold and its derivatives have been shown to bind to a wide variety of biological targets. The specific substitutions on the indole ring of this compound would dictate its potential as a ligand for specific enzymes, receptors, or ion channels.
For example, many kinase inhibitors, which are a critical class of anti-cancer drugs, feature an indole core that mimics the adenine (B156593) region of ATP, the natural substrate for kinases. The substituents on the indole ring can then provide selectivity for a particular kinase. Similarly, indole derivatives have been developed as potent ligands for various G-protein coupled receptors (GPCRs) and ion channels. The presence of the bromine and fluorine atoms in this compound could enhance its binding affinity and selectivity for certain targets through specific halogen bonding or other electronic interactions.
While specific research on the therapeutic applications of this compound is not extensively documented in publicly available literature, the known activities of related compounds suggest potential avenues for its investigation.
The indole scaffold is a common feature in many anti-cancer agents. Research into halogenated indole derivatives has demonstrated their potential to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
For instance, studies on other brominated and fluorinated indole derivatives have shown cytotoxic activity against various cancer cell lines. The specific substitution pattern of this compound could potentially confer potent and selective anti-cancer properties.
Table 1: Examples of Halogenated Indole Derivatives with Anti-cancer Activity
| Compound Name | Cancer Cell Line | Reported Activity |
| 5-Bromo-N-methyl indolyl mono oxolyl chloride derivative | HL 60 and A549 | Potent antitumor activity |
| 1-benzyl-5-bromoindolin-2-one derivative | MCF-7 | Good anticancer activity |
| 5-bromo-7-azaindolin-2-one derivative | HepG2, A549, and Skov-3 | Broad-spectrum antitumor potency |
This table presents data for compounds structurally related to this compound to illustrate the potential of this class of molecules in anti-cancer research.
Indole derivatives have also shown promise as anti-infective agents. The indole ring is found in natural products with antimicrobial properties, and synthetic derivatives have been developed with activity against a range of pathogens.
Halogenation of the indole ring has been shown in some cases to enhance antimicrobial activity. For example, certain fluorinated indoles have been investigated for their ability to inhibit bacterial biofilm formation, a key factor in chronic infections. The combination of bromine and fluorine in this compound could lead to compounds with interesting anti-infective profiles. Research on related compounds has shown activity against bacteria, fungi, and viruses, including HIV.
Table 2: Examples of Halogenated Indole Derivatives with Anti-infective Activity
| Compound Name | Pathogen | Reported Activity |
| Halogenated indole derivative | Pseudomonas aeruginosa | Inhibition of biofilm formation |
| Bis-indole derivative | HIV-1 | Submicromolar activity against cell-cell and virus-cell fusion nih.gov |
| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazone derivative | Various viruses | Antiviral effects researchgate.net |
This table presents data for compounds structurally related to this compound to illustrate the potential of this class of molecules in anti-infective research.
Exploration in Specific Therapeutic Areas
Neurological and Central Nervous System (CNS) Agent Research
The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets within the central nervous system. nih.gov The strategic placement of bromo and fluoro substituents on the this compound ring system can significantly influence its electronic and steric properties, making it an attractive starting point for the design of novel CNS agents. nih.govmdpi.com
Research in this area has primarily focused on the use of this compound as a key intermediate in the synthesis of more complex molecules with potential applications in treating neurodegenerative disorders. For instance, a patent has described the use of this compound in the preparation of sulfonamide derivatives aimed at treating conditions such as Alzheimer's disease. nih.gov Another patent highlights a derivative, this compound-2-carboxylic acid, for its potential in addressing neurodegenerative and neuropsychiatric diseases. nih.gov
The rationale behind using indole derivatives for neurodegenerative diseases often lies in their ability to modulate the activity of various enzymes and receptors implicated in disease progression. Halogenated indoles, in particular, have been investigated for their capacity to inhibit cyclin-dependent kinases (CDKs), which are involved in neuronal cell cycle regulation and apoptosis, key processes in neurodegeneration. nih.gov Furthermore, indole-based compounds are explored as antagonists for receptors like the 5-HT6 receptor, which is a target for cognitive enhancement in Alzheimer's disease. nih.gov While direct studies on this compound's specific interactions are not extensively published, its role as a precursor in these synthetic pathways underscores its importance in the ongoing search for new treatments for debilitating neurological conditions. nih.govnih.gov
Anti-inflammatory and Immunomodulatory Research
Indole derivatives are well-documented for their anti-inflammatory properties. rsc.org The core indole structure is found in several compounds with known immunomodulatory effects. The introduction of halogen atoms can further enhance these properties. This compound has been identified as a valuable starting material in the synthesis of novel anti-inflammatory agents.
Patents have disclosed the use of this compound in the creation of new chemical entities with potential as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The mechanism of action for many indole-based anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a key role in the inflammatory cascade. nih.gov By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.
While specific immunomodulatory research on this compound itself is limited in publicly available literature, its utility as a synthetic intermediate suggests that the resulting, more complex molecules may target key pathways in the immune response. nih.govnih.gov The anti-inflammatory potential of the broader class of indole derivatives often stems from their ability to modulate the production of pro-inflammatory cytokines. nih.gov
Metabolic Disorder Research (e.g., Anti-diabetic)
The investigation of indole derivatives in the context of metabolic disorders is an emerging area of research. While direct studies focusing on this compound for anti-diabetic applications are not prominent, the broader class of indole compounds has shown relevance to cardiometabolic health. nih.gov
Recent studies have highlighted the role of indole derivatives, produced by the gut microbiota from the essential amino acid tryptophan, in influencing metabolic markers. nih.gov Some of these microbial metabolites have been associated with favorable effects on cardiometabolic risk factors. This connection opens up the possibility that synthetic indole derivatives could be designed to mimic or enhance these beneficial effects.
A patent that utilizes this compound in the synthesis of new compounds mentions insulin (B600854) resistance and diabetes as significant side effects of some existing anti-inflammatory therapies, highlighting the need for new agents with better safety profiles. nih.gov Although this does not directly implicate the target compound in metabolic disorder treatment, it underscores the importance of the indole scaffold in developing drugs with multi-faceted therapeutic profiles. The potential for indole derivatives to interact with metabolic pathways warrants further investigation, and this compound could serve as a valuable tool in these exploratory studies.
Design and Synthesis of Prodrugs and Targeted Delivery Systems
The development of prodrugs is a key strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients. The indole nucleus is a versatile scaffold that can be incorporated into prodrug design. nih.govgoogle.comacs.org
A patent that describes the synthesis of novel compounds from this compound also discusses the concept of prodrugs, which are compounds that are metabolized in the body to release the active drug. nih.gov This suggests that molecules derived from this compound could be designed as prodrugs to enhance delivery to specific tissues or to control the release of a therapeutic agent. For example, indole-based structures have been successfully used to create prodrugs of 5-HT1-like receptor agonists for the treatment of migraines. google.com
The chemical handles on the this compound molecule, including the reactive sites on the indole ring, provide opportunities for chemical modification to attach promoieties. These promoieties can be designed to be cleaved by specific enzymes at the target site, thereby releasing the active drug and potentially reducing systemic side effects.
Materials Science and Advanced Functional Materials
The unique electronic and structural properties of halogenated heterocyclic compounds make them interesting candidates for applications in materials science. The presence of bromine and fluorine atoms in this compound can significantly influence its intermolecular interactions and solid-state packing, which are crucial for the performance of advanced functional materials.
Application in Organic Electronic Materials (e.g., Organic Semiconductors, OLEDs)
Indole derivatives are being explored for their potential in organic electronics due to their electron-rich nature and tunable properties. While specific research on the application of this compound in organic semiconductors or Organic Light-Emitting Diodes (OLEDs) is not widely reported, the fundamental properties of halogenated heterocycles suggest potential utility in this field. nih.gov
The introduction of halogen atoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is a critical factor in designing materials for organic electronics. Furthermore, halogen bonding can play a role in directing the self-assembly of molecules in the solid state, which can impact charge transport properties in organic semiconductors. Chemical suppliers list this compound as a potential building block for OLED materials, indicating commercial interest in its application in this area. nih.gov
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of complex, well-ordered structures from smaller molecular components. Halogen bonding, an interaction involving a halogen atom as a Lewis acidic center, is increasingly being recognized as a powerful tool in supramolecular assembly. acs.org
The bromine and fluorine atoms on the this compound molecule can participate in halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking. acs.orgsigmaaldrich.com These interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The ability to control the self-assembly process is crucial for the bottom-up fabrication of functional materials with tailored properties. While specific studies on the supramolecular chemistry of this compound are yet to be extensively documented, the principles of halogen bonding in heterocyclic systems suggest its potential as a versatile building block for the construction of novel supramolecular structures. overdrive.comacs.org
Development of Fluorescent Probes and Imaging Agents
The indole scaffold is a well-established fluorophore, and its derivatives are extensively studied for their photophysical properties and applications in bioimaging. The introduction of fluorine and bromine atoms, as seen in this compound, can significantly modulate these properties.
Theoretical Photophysical Characteristics:
The fluorescence of indole is highly sensitive to its local environment. The electron-withdrawing nature of the fluorine and bromine atoms on the benzene (B151609) ring of the indole scaffold is expected to influence the intramolecular charge transfer (ICT) character of the molecule. This can lead to changes in the absorption and emission spectra, quantum yield, and Stokes shift. The methyl group at the 3-position can also impact the electronic and steric properties, further fine-tuning the photophysical behavior.
Potential as a Fluorescent Probe:
While no specific studies have utilized this compound for this purpose, its structure suggests it could serve as a core for the development of novel fluorescent probes. By strategically adding recognition moieties to the indole nitrogen or other positions, it is conceivable to design probes that exhibit a fluorescent response (turn-on or turn-off) upon binding to specific analytes such as metal ions, anions, or biologically relevant small molecules. The halogen substituents could also serve as handles for further chemical modification to append targeting ligands for specific cellular components, thereby enabling its use as an imaging agent.
Table 1: Potential Photophysical Tuning of this compound for Fluorescent Probe Development
| Substituent | Position | Potential Effect on Photophysical Properties |
| Bromine | 7 | Heavy atom effect may lead to phosphorescence or altered intersystem crossing rates. Can serve as a site for cross-coupling reactions to introduce other functional groups. |
| Fluorine | 5 | Can enhance photostability and influence the emission wavelength due to its electron-withdrawing nature. May also modulate lipophilicity, affecting cellular uptake. |
| Methyl | 3 | Can increase the electron-donating character of the pyrrole (B145914) ring, potentially leading to a red-shift in emission. Provides steric bulk which can influence intermolecular interactions. |
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The indole ring, with its nitrogen atom in the pyrrole moiety, can act as a ligand for metal ions, making indole derivatives attractive building blocks for the construction of coordination polymers and MOFs. These materials are of great interest due to their tunable structures and potential applications in gas storage, catalysis, and sensing.
Potential as a Ligand:
This compound possesses a potential coordination site at the indole nitrogen. The electronic properties of the indole ring, modified by the halogen and methyl groups, would influence the coordination affinity and the resulting properties of the polymer or framework. The bromine and fluorine atoms could also participate in weaker halogen bonding interactions, which can play a crucial role in the self-assembly and final architecture of the supramolecular structure.
Hypothetical MOF Construction:
To be integrated into a MOF, this compound would likely need to be further functionalized with additional coordinating groups, such as carboxylic acids or pyridyl moieties, to act as a multitopic linker. For instance, derivatization at the bromine position via cross-coupling reactions could introduce a second coordination site, enabling the formation of extended 2D or 3D frameworks. The inherent properties of the fluorinated and brominated indole core could then be imparted to the resulting MOF, potentially leading to materials with unique luminescent properties or specific host-guest interactions.
Table 2: Potential Roles of Substituents in MOF Formation
| Substituent | Position | Potential Role in Coordination Chemistry |
| Indole Nitrogen | 1 | Primary coordination site for metal ions. |
| Bromine | 7 | Site for functionalization to introduce additional coordinating groups. Potential for halogen bonding interactions within the framework. |
| Fluorine | 5 | Can influence the electronic properties of the ligand and the resulting framework. May participate in weak hydrogen or halogen bonding. |
| Methyl | 3 | Steric hindrance from the methyl group could direct the coordination geometry and influence the pore size and shape of the resulting MOF. |
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of indole (B1671886) derivatives is no exception. tandfonline.com Traditional methods for creating indoles often involve harsh conditions and the use of hazardous materials. rsc.org Modern approaches prioritize waste prevention, atom economy, and the use of safer solvents and catalysts. rsc.org
For the synthesis of halogenated indoles like 7-Bromo-5-fluoro-3-methyl-1H-indole, green chemistry offers several promising avenues. tandfonline.com Microwave-assisted synthesis, for instance, can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.com The use of water as a solvent and the development of reusable nanocatalysts are also key areas of research that can make the synthesis more economical and environmentally friendly. rsc.orgnih.gov
Recent advancements include the use of Oxone® in combination with halide salts for the halogenation of indoles, providing a milder and more environmentally friendly alternative to traditional halogenating agents. acs.orgacs.org Furthermore, multicomponent reactions (MCRs) are being explored for the de novo synthesis of the indole core from simple, readily available starting materials, often under mild conditions and without the need for metal catalysts. rsc.org These strategies align with the principles of green chemistry by reducing waste and improving efficiency. rsc.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Indoles
| Feature | Traditional Synthesis | Green Synthesis |
| Solvents | Often uses halogenated hydrocarbons | Prioritizes water, ethanol, or solvent-free conditions rsc.orgrsc.org |
| Catalysts | May use stoichiometric and hazardous reagents | Employs reusable nanocatalysts or metal-free catalysts rsc.orgnih.gov |
| Energy | Often requires high temperatures and long reaction times | Utilizes microwave or ultrasonic irradiation for efficiency tandfonline.comtandfonline.com |
| Byproducts | Can generate significant toxic waste | Aims for higher atom economy and less waste rsc.org |
Chemoinformatics and Artificial Intelligence in Compound Design
For this compound, AI algorithms can be employed to:
Predict Biological Activity: Machine learning models can screen large virtual libraries of derivatives to identify those with the highest potential for specific therapeutic targets. nih.gov
Optimize Physicochemical Properties: AI can predict properties like solubility, bioavailability, and toxicity, helping to design compounds with a higher probability of success in clinical trials. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological profiles, expanding the chemical space for drug discovery. nih.gov
Exploration of Novel Biological Targets and Mechanisms of Action
Indole derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.comnih.gov The unique substitution pattern of this compound, with its electron-withdrawing halogen atoms, can influence its electronic and steric properties, potentially leading to novel biological activities.
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover new therapeutic applications. The presence of fluorine, in particular, is a common feature in many modern pharmaceuticals and can enhance metabolic stability and binding affinity. nih.govnih.gov
Recent studies on other indole derivatives have highlighted their potential to modulate key signaling pathways involved in cancer, such as tubulin polymerization, protein kinases, and histone deacetylases. nih.gov Investigating the effect of this compound on these and other emerging targets, like those involved in neurodegenerative diseases, could yield significant breakthroughs. mdpi.com
Development of Multi-Functional Indole Derivatives
The concept of "multi-functional" or "multi-target" drugs is gaining traction as a strategy to address complex diseases with intricate pathologies. unife.itnih.gov Indole derivatives, with their versatile scaffold, are well-suited for the development of such agents. unife.it
By strategically modifying the this compound core, it may be possible to design compounds that can simultaneously modulate multiple biological targets. For instance, a single molecule could be engineered to exhibit both anti-inflammatory and anticancer properties, which could be beneficial in treating inflammation-associated cancers. nih.gov The development of such polypharmacological agents could lead to more effective and holistic treatment approaches. nih.gov
Application in Nanoscience and Advanced Catalysis
The unique properties of indole derivatives also extend beyond medicine into the realms of nanoscience and catalysis. The indole ring system can participate in various chemical transformations and can be incorporated into larger molecular architectures.
In nanoscience, indole-containing compounds can be used as building blocks for functional materials. For example, their photophysical properties can be harnessed in the development of organic light-emitting diodes (OLEDs). rsc.org
In the field of catalysis, indole derivatives can act as ligands for metal catalysts or as organocatalysts themselves. acs.org The development of chiral indole-based catalysts is particularly important for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. acs.orgsemanticscholar.org The specific electronic properties conferred by the bromo and fluoro substituents on this compound could be exploited to develop novel and highly efficient catalysts for a range of organic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
